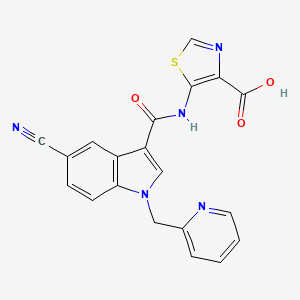

URAT1&XO inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H13N5O3S |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28) |

InChI Key |

YUGFHWXZQLEUKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Apex of Gout Therapeutics: A Technical Guide to the Discovery and Synthesis of Dual URAT1-XO Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood, is the primary pathogenic precursor to gout, a debilitating form of inflammatory arthritis. The current therapeutic landscape for hyperuricemia is dominated by two main classes of drugs: xanthine oxidase (XO) inhibitors, which block the production of uric acid, and uricosurics, which enhance its renal excretion by inhibiting the urate transporter 1 (URAT1). While effective to a degree, monotherapy with either class often fails to achieve target serum uric acid levels in a significant portion of patients and can be associated with adverse effects. This has spurred the development of a novel and promising therapeutic strategy: dual inhibition of both URAT1 and XO. This technical guide provides an in-depth exploration of the discovery, synthesis, and preclinical evaluation of these innovative dual-acting agents.

The Rationale for Dual Inhibition: A Synergistic Approach

The production of uric acid is the final step in purine metabolism, catalyzed by the enzyme xanthine oxidase (XO). XO facilitates the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] In the kidneys, the majority of filtered urate is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), an organic anion transporter located on the apical membrane of proximal tubule cells.[2][3]

By simultaneously targeting both the production and reabsorption of uric acid, dual URAT1-XO inhibitors offer the potential for a more potent and balanced therapeutic effect. This synergistic action may lead to improved efficacy in lowering serum uric acid levels, potentially at lower doses compared to single-agent therapies, thereby reducing the risk of dose-dependent side effects.[4][5]

Key Chemical Scaffolds and Structure-Activity Relationships

The quest for potent dual URAT1-XO inhibitors has led to the exploration of various chemical scaffolds, often leveraging the structures of known single-target inhibitors through strategies like scaffold hopping and structural modification.[4][6]

Thiazole and Benzofuran Derivatives

A significant breakthrough in this area has been the development of compounds integrating structural features from the XO inhibitor febuxostat (a thiazole derivative) and the URAT1 inhibitor probenecid.[4] This approach has yielded highly potent dual inhibitors. For instance, compound 27 emerged from such a strategy, demonstrating impressive in vitro potency with IC50 values of 35 nM for XO and 31 nM for URAT1.[4][5]

The structure-activity relationship (SAR) of these compounds often reveals critical moieties for dual activity. For benzofuran derivatives, for example, modifications to the benzofuran core and its substituents can significantly impact the inhibitory potency against both targets.

Caption: Structure-Activity Relationship (SAR) of Benzofuran Derivatives.

Tranilast Analogs

Another fruitful avenue of research has involved the modification of tranilast, a drug with known URAT1 inhibitory properties. By employing a scaffold hopping strategy and introducing an indole privileged scaffold, researchers have developed potent dual inhibitors.[6] Notably, tranilast analog 29 exhibited an IC50 of 1.01 µM for XO and a 48.0% inhibition of URAT1 at 10 µM.[6]

Quantitative Data on Lead Compounds

The following table summarizes the in vitro potency of key dual URAT1-XO inhibitors discovered to date, providing a comparative overview of their efficacy against both targets.

| Compound ID | Scaffold | URAT1 IC50 / % Inhibition | XO IC50 | Reference |

| Compound 27 | Thiazole derivative | 31 nM | 35 nM | [4][5] |

| Tranilast analog 29 | Indole derivative | 48.0% at 10 µM | 1.01 µM | [6] |

| BDEO | Deoxybenzoin oxime analog | Ki = 0.14 µM | 3.3 µM | [2][3] |

| Digallic Acid | Gallic acid derivative | 5.34 ± 0.65 μM | 1.04 ± 0.23 μM | [7] |

Experimental Protocols

The successful discovery and characterization of dual URAT1-XO inhibitors rely on robust and reproducible experimental protocols. This section details the methodologies for the key in vitro and in vivo assays.

In Vitro URAT1 Inhibition Assay (Non-Radioactive Method)

This protocol describes a fluorescence-based assay for screening URAT1 inhibitors using HEK293 cells stably expressing human URAT1 (hURAT1).

Materials:

-

hURAT1-expressing HEK293 cells

-

HEK293 cells (wild-type)

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Krebs-Ringer buffer (pH 7.4)

-

Uric acid

-

Test compounds

-

Fluorescent plate reader

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates and grow to confluence.

-

Compound Incubation: Wash the cells with Krebs-Ringer buffer and then pre-incubate with various concentrations of the test compounds for 15-30 minutes at 37°C.

-

Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing a fixed concentration of uric acid.

-

Termination and Lysis: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by washing the cells with ice-cold PBS. Lyse the cells to release intracellular contents.

-

Quantification: Measure the intracellular uric acid concentration using a commercially available uric acid assay kit with a fluorescent readout.

-

Data Analysis: The URAT1-specific uptake is calculated by subtracting the uric acid uptake in wild-type HEK293 cells from that in hURAT1-HEK293 cells. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol outlines a spectrophotometric method for determining the inhibitory activity of compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine (substrate)

-

Test compounds

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

-

Enzyme Addition: Add a specific amount of xanthine oxidase solution to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of xanthine.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a specific time period.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The percentage of XO inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are then determined from the dose-response curve.

In Vivo Efficacy in a Hyperuricemic Animal Model

This protocol describes the evaluation of the uric acid-lowering effects of dual inhibitors in a potassium oxonate-induced hyperuricemic mouse or rat model.

Materials:

-

Mice or rats

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine or uric acid (to induce hyperuricemia)

-

Test compounds

-

Vehicle control

-

Blood collection supplies

-

Serum uric acid assay kit

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

-

Induction of Hyperuricemia: Administer potassium oxonate (e.g., intraperitoneally or orally) to inhibit uricase, followed by the administration of hypoxanthine or uric acid to elevate serum uric acid levels.

-

Compound Administration: Orally administer the test compounds or vehicle to different groups of hyperuricemic animals.

-

Blood Sampling: Collect blood samples from the animals at specific time points after compound administration (e.g., 2, 4, 6, and 24 hours).

-

Serum Uric Acid Measurement: Separate the serum from the blood samples and measure the uric acid concentration using a commercial assay kit.

-

Data Analysis: Compare the serum uric acid levels in the treated groups to the vehicle control group to determine the percentage of reduction. Analyze the data for statistical significance.

Visualizing the Pathways and Processes

Uric Acid Metabolism and Transporter Signaling Pathway

The following diagram illustrates the key players in uric acid homeostasis and the targets of dual URAT1-XO inhibitors.

Caption: Uric Acid Metabolism and Targets of Dual Inhibitors.

Experimental Workflow for Inhibitor Discovery

The journey from a chemical library to a promising preclinical candidate involves a systematic and multi-step process.

Caption: Experimental Workflow for Dual Inhibitor Discovery.

Conclusion and Future Directions

The discovery and synthesis of dual URAT1-XO inhibitors represent a significant advancement in the potential treatment of hyperuricemia and gout. The compelling preclinical data for compounds like compound 27 and tranilast analog 29 underscore the promise of this therapeutic strategy. Future research will focus on optimizing the pharmacokinetic and safety profiles of these dual inhibitors, with the ultimate goal of translating these promising preclinical findings into clinically effective and safe therapies for patients suffering from the debilitating effects of gout. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships will be crucial in developing the next generation of these highly effective agents.

References

- 1. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of digallic acid as XOD/URAT1 dual target inhibitor for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacology of dual inhibitors of urate transporter 1 and xanthine oxidase

An In-depth Technical Guide on the Pharmacology of Dual Inhibitors of Urate Transporter 1 and Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The management of hyperuricemia typically involves two main strategies: reducing the production of uric acid with xanthine oxidase (XO) inhibitors or increasing its renal excretion with uricosuric agents that inhibit the urate transporter 1 (URAT1).[1][2] The development of dual inhibitors that target both XO and URAT1 offers a promising therapeutic approach, potentially leading to enhanced efficacy and a better safety profile compared to single-target therapies.[3][4]

Uric acid homeostasis is maintained by a balance between its production and elimination.[5] Xanthine oxidase is a key enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] URAT1, located in the apical membrane of renal proximal tubular cells, is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][6] By simultaneously inhibiting both targets, dual inhibitors can effectively lower serum uric acid levels through a two-pronged approach.

Mechanism of Action of Dual URAT1-XO Inhibitors

Dual inhibitors of URAT1 and xanthine oxidase exert their therapeutic effect by concurrently targeting two key points in uric acid regulation:

-

Inhibition of Xanthine Oxidase (XO): By inhibiting XO, these agents block the final two steps of purine metabolism, thereby reducing the de novo synthesis of uric acid.[2] This leads to a decrease in the overall uric acid pool in the body.

-

Inhibition of Urate Transporter 1 (URAT1): By inhibiting URAT1 in the renal proximal tubules, these drugs prevent the reabsorption of filtered uric acid, leading to increased urinary excretion of uric acid (uricosuria).[6]

This dual mechanism addresses both the overproduction and underexcretion of uric acid, which are the primary causes of hyperuricemia in most patients.[7]

Dual Mechanism of Action Pathway.

Quantitative Data on Key Dual Inhibitors

Several compounds have been identified and developed as dual inhibitors of URAT1 and xanthine oxidase. The following table summarizes their in vitro inhibitory activities.

| Compound | URAT1 IC50/Ki | XO IC50 | Reference |

| Compound 27 | 31 nM (IC50) | 35 nM (IC50) | [3][4] |

| Tranilast Analog 29 | 48.0% inhibition at 10 µM | 1.01 µM (IC50) | [8][9] |

| URAT1&XO inhibitor 2 | 0.145 µM (Ki) | 3.3 µM (IC50) | [10] |

| RLBN1001 Analogs | 5 to 45-fold more potent than lesinurad | 2 to 3-fold more potent than allopurinol | [11] |

Experimental Protocols

The evaluation of dual URAT1-XO inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro URAT1 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the transport of uric acid by URAT1.

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and stably transfected with a plasmid expressing the human URAT1 transporter.[8][9]

-

Uptake Assay:

-

The URAT1-expressing HEK293 cells are seeded in 24-well plates.

-

The cells are washed with a pre-incubation buffer.

-

The test compound at various concentrations is added to the cells and incubated.

-

A solution containing [14C]-labeled uric acid is added, and the uptake is allowed to proceed for a specific time (e.g., 5-10 minutes).[9]

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the URAT1 activity, is determined by non-linear regression analysis.[8][9]

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This enzymatic assay measures the inhibition of XO activity.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), xanthine (the substrate), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a purified xanthine oxidase enzyme.

-

Measurement of Uric Acid Production: The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.

-

Data Analysis: The rate of uric acid production is calculated from the change in absorbance over time. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.

In Vivo Hyperuricemia Animal Model

This model is used to evaluate the uric acid-lowering effect of the dual inhibitors in a living organism.

-

Induction of Hyperuricemia: Hyperuricemia is induced in animals, typically rats or mice, by administering potassium oxonate, an inhibitor of the uricase enzyme (which is present in most mammals but not humans).[8][9] This leads to an accumulation of uric acid in the blood.

-

Drug Administration: The test compound is administered orally to the hyperuricemic animals.[8][9]

-

Sample Collection: Blood and urine samples are collected at various time points after drug administration.

-

Measurement of Uric Acid Levels: The concentration of uric acid in the serum and urine is measured using standard biochemical methods.

-

Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated for the treated groups compared to a vehicle-treated control group.[8][9]

Experimental Workflow for Dual Inhibitor Evaluation.

Pharmacokinetics and Safety

The development of dual URAT1-XO inhibitors also focuses on achieving favorable pharmacokinetic profiles and ensuring safety.

-

Pharmacokinetics: A recent study on a potent dual inhibitor, compound 27, demonstrated favorable pharmacokinetic profiles in multiple species, including monkeys, and it was found to be orally bioavailable.[3][4]

-

Safety: Toxicity studies for compound 27 in rats and monkeys have revealed a general safety profile, supporting its potential as a novel drug candidate.[3][4] Another class of dual inhibitors, analogs of RLBN1001, were specifically designed to eliminate the genotoxicity observed in the parent compound while enhancing the hypouricemic effects.[11]

Logical Framework for Therapeutic Action

The therapeutic rationale for dual URAT1-XO inhibitors is based on a complementary and potentially synergistic mechanism.

References

- 1. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]

- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SAT0539 Novel Bifunctional Inhibitors of Xanthine Oxidase and URAT1 Induce Profound Hypouricemia in Human Subjects | Annals of the Rheumatic Diseases [ard.bmj.com]

The Dual Inhibition of URAT1 and Xanthine Oxidase: A Technical Guide to Structure-Activity Relationships and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal diseases, is characterized by elevated levels of uric acid in the blood. The management of this condition often involves the inhibition of two key proteins: Urate Transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys, and Xanthine Oxidase (XO), an enzyme that catalyzes the final two steps of purine metabolism to produce uric acid.[1][2] Dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the effective control of hyperuricemia.[3] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of dual URAT1 and XO inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the relevant biological pathways.

Core Concepts: Signaling Pathways in Uric Acid Homeostasis

The regulation of uric acid levels is a complex process involving both its production and excretion. The following diagram illustrates the key pathways.

Structure-Activity Relationship (SAR) of Dual URAT1 & XO Inhibitors

The development of dual inhibitors has focused on several chemical scaffolds. The following tables summarize the in vitro inhibitory activities of representative compounds.

Table 1: Heterocyclic Dual URAT1 & XO Inhibitors

| Compound ID | Scaffold | R-Group Modifications | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |

| Compound A1 | Thiazolidine-2-thione | Varies | 5.21 | 3.56 | [4] |

| Compound A2 | 1,2,4-triazolo[1,5-a]pyrimidine | 2-(4-isopropoxyphenyl) | Not Reported | 0.34 (23x > Allopurinol) | [5] |

| Compound A3 | Thienopyrimidine | Varies | 2.01 | Not Reported (GLUT9 IC50 = 18.21 µM) | [6] |

IC50 values are indicative and may vary based on assay conditions.

Table 2: Febuxostat and Probenecid Analogues as Dual Inhibitors

| Compound ID | Scaffold Origin | Key Structural Features | URAT1 IC50 (nM) | XO IC50 (nM) | Reference |

| Compound 27 | Febuxostat & Probenecid Hybrid | Scaffold hopping design | 31 | 35 | [3] |

IC50 values are indicative and may vary based on assay conditions.

Table 3: Pyrazole and Thiophene-Based Dual Inhibitors

| Compound ID | Core Scaffold | Key Substituents | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |

| Y-700 | 1-Phenylpyrazole | 3-cyano-4-neopentyloxyphenyl | Not Reported | Potent (longer-lasting than allopurinol) | [7] |

| Compound 1h | Thiophenyltrizolylmethane | Varies | 0.035 | Not Reported | [8] |

IC50 values are indicative and may vary based on assay conditions.

Experimental Protocols

Accurate evaluation of inhibitor potency is critical in drug discovery. The following are detailed protocols for in vitro URAT1 and XO inhibition assays.

Experimental Workflow: In Vitro Inhibition Assays

Detailed Protocol: Cell-Based URAT1 Inhibition Assay[9][10]

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably overexpressing human URAT1 (hURAT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[9]

2. Assay Procedure:

-

Seed the hURAT1-HEK293 cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grow to about 80% confluency.[9]

-

On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer buffer (pH 7.4).

-

Pre-incubate the cells with various concentrations of the test inhibitor dissolved in the assay buffer for 30 minutes at 37°C.[9]

-

Initiate the uric acid uptake by adding a buffer containing a known concentration of uric acid (e.g., 750 µM) to each well.[9]

-

After a 30-minute incubation period at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[9]

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular uric acid concentration using a commercially available uric acid assay kit or by HPLC.

-

The percentage of inhibition is calculated by comparing the uric acid uptake in the presence of the inhibitor to the uptake in the control (vehicle-treated) cells.

-

IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Detailed Protocol: In Vitro Xanthine Oxidase Inhibitory Assay[11][12][13]

1. Reagents and Preparation:

-

Assay Buffer: Phosphate buffer (e.g., 50-100 mM, pH 7.5).[10]

-

Xanthine Oxidase (XO) Enzyme Solution: Prepare a stock solution of XO from a commercial source (e.g., bovine milk) in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

-

Xanthine Substrate Solution: Dissolve xanthine in a small amount of NaOH and then dilute with the assay buffer to the desired concentration (e.g., 0.1-0.32 mM).

-

Test Compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.

2. Assay Procedure:

-

In a UV-transparent 96-well plate or cuvettes, add the assay buffer, the test compound at various concentrations, and the XO enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10]

-

Initiate the enzymatic reaction by adding the xanthine substrate solution.

-

Immediately monitor the increase in absorbance at approximately 293 nm or 295 nm, which corresponds to the formation of uric acid.[10] Record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).

-

The rate of the reaction (ΔOD/min) is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of XO inhibition is calculated using the formula: [(A - B) / A] x 100, where A is the rate of reaction without the inhibitor (control) and B is the rate of reaction with the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The dual inhibition of URAT1 and XO is a compelling strategy for the management of hyperuricemia. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for the rational design of novel, potent, and safe dual inhibitors. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of these compounds, facilitating the discovery and development of next-generation therapeutics for gout and other hyperuricemia-related conditions. The continuous exploration of diverse chemical matter and a deeper understanding of the molecular interactions with both targets will undoubtedly pave the way for more effective treatments.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Biological and Clinical Understanding of the Pathophysiology and Treatments of Hyperuricemia and Its Association with Metabolic Syndrome, Cardiovascular Diseases and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

In Vitro Characterization of URAT1 and XO Dual Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies for characterizing dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), two key targets in the management of hyperuricemia and gout. The development of dual inhibitors aims to offer a synergistic approach by both reducing uric acid production and enhancing its renal excretion, potentially leading to improved therapeutic efficacy and a better safety profile compared to single-target agents.[1]

Introduction to URAT1 and XO as Therapeutic Targets

Uric acid is the final product of purine metabolism in humans.[2] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[3]

Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene, is primarily located in the apical membrane of renal proximal tubule cells.[4] It plays a crucial role in uric acid homeostasis by reabsorbing approximately 90% of the filtered uric acid from the urine back into the bloodstream.[5] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels.[3]

Xanthine Oxidase (XO) is a key enzyme in the purine catabolism pathway. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting XO, the production of uric acid is reduced, which is an effective strategy for managing hyperuricemia.[6]

The dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the treatment of gout and hyperuricemia by tackling both the production and reabsorption of uric acid.[1]

Signaling and Transport Pathways

The following diagrams illustrate the metabolic pathway leading to uric acid production and the renal transport of uric acid, highlighting the roles of XO and URAT1.

Caption: Overview of Uric Acid Production and Renal Reabsorption.

Experimental Protocols for In Vitro Characterization

The following are detailed protocols for the in vitro assessment of dual URAT1 and XO inhibitors.

URAT1 Inhibition Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit the uptake of a substrate by the URAT1 transporter expressed in a mammalian cell line, typically Human Embryonic Kidney 293 (HEK293) cells.

3.1.1. Materials and Reagents

-

HEK293 cells stably or transiently transfected with human URAT1 (hURAT1).

-

Mock-transfected HEK293 cells (as a negative control).

-

Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin).

-

Transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).

-

URAT1 substrate: [14C]-uric acid or a non-radioactive fluorescent substrate like 6-carboxyfluorescein (6-CFL).

-

Test compounds and a known URAT1 inhibitor (e.g., benzbromarone, probenecid) as a positive control.

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail (for radioactive assays) or a fluorescence plate reader.

3.1.2. Experimental Workflow

Caption: Workflow for the URAT1 Inhibition Assay.

3.1.3. Step-by-Step Procedure

-

Cell Seeding: Seed HEK293-hURAT1 and mock-transfected HEK293 cells into 24- or 96-well plates and culture until they reach approximately 80-90% confluency.[7]

-

Pre-incubation: Remove the culture medium and wash the cells with transport buffer. Add transport buffer containing various concentrations of the test compound or a known inhibitor (positive control) to the wells. Incubate for 30 minutes at 37°C.[7]

-

Substrate Incubation: Add the URAT1 substrate (e.g., 750 μM uric acid) to each well and incubate for a defined period (e.g., 30 minutes) to allow for substrate uptake.[7]

-

Stopping the Assay: To terminate the uptake, aspirate the substrate solution and immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification:

-

For [14C]-uric acid, transfer the lysate to scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For non-radioactive substrates, measure the intracellular concentration using an appropriate method, such as a fluorescence plate reader for 6-CFL.

-

-

Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in mock-transfected cells from that in HEK293-hURAT1 cells. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Xanthine Oxidase (XO) Inhibition Assay (Enzymatic)

This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the activity of XO. The most common method is a spectrophotometric assay that monitors the formation of uric acid from the substrate xanthine.

3.2.1. Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other sources).

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Xanthine solution (substrate).

-

Test compounds and a known XO inhibitor (e.g., allopurinol, febuxostat) as a positive control.

-

Spectrophotometer capable of measuring absorbance at 290-295 nm.

3.2.2. Experimental Workflow

Caption: Workflow for the XO Inhibition Assay.

3.2.3. Step-by-Step Procedure

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate or a cuvette, prepare a reaction mixture containing phosphate buffer, XO enzyme solution, and the test compound at various concentrations or a positive control.

-

Pre-incubation: Pre-incubate the reaction mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[8] Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Quantitative data from the in vitro characterization of dual URAT1 and XO inhibitors should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected Dual URAT1-XO Inhibitors and Reference Compounds

| Compound | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |

| Dual Inhibitors | |||

| Compound 27 | 0.031 | 0.035 | [1][9] |

| BDEO | Ki = 0.14 | 3.3 | [10] |

| Compound B5 | 30.24 ± 3.46 | 0.012 ± 0.001 | [11] |

| Reference URAT1 Inhibitors | |||

| Benzbromarone | 0.84 ± 0.17 | >100 | [12] |

| Probenecid | 31.12 ± 4.23 | >100 | [12] |

| Lesinurad | ~7.18 | >100 | [13] |

| Reference XO Inhibitors | |||

| Allopurinol | >100 | ~2-5 | |

| Febuxostat | 36.1 | 0.010 ± 0.001 | [10][11] |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

The in vitro characterization of dual URAT1 and XO inhibitors is a critical step in the drug discovery and development process for novel treatments for hyperuricemia and gout. The detailed experimental protocols provided in this guide offer a robust framework for assessing the potency and mechanism of action of these dual-acting compounds. By systematically evaluating their inhibitory activities against both targets, researchers can identify promising candidates for further preclinical and clinical development. The ultimate goal is to develop a therapeutic agent that can more effectively control serum uric acid levels and provide improved outcomes for patients.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dl.icdst.org [dl.icdst.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Development of URAT1 and Xanthine Oxidase Dual Inhibitors for Hyperuricemia Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases. Current therapeutic strategies predominantly involve monotherapy with xanthine oxidase (XO) inhibitors, which reduce uric acid production, or uricosuric agents that enhance its renal excretion by inhibiting urate transporter 1 (URAT1). However, these approaches often have limitations in efficacy and can be associated with adverse effects. The concurrent inhibition of both XO and URAT1 presents a promising synergistic approach to managing hyperuricemia by addressing both the production and reabsorption of uric acid. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis relevant to the research and development of dual URAT1 and xanthine oxidase inhibitors.

The Rationale for Dual Inhibition

Uric acid homeostasis is maintained by a balance between its production and excretion. Xanthine oxidase is a key enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. URAT1, a urate-anion exchanger located in the apical membrane of renal proximal tubular cells, is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1]

By simultaneously inhibiting both targets, dual-acting compounds can theoretically achieve a more potent urate-lowering effect at lower doses compared to single-target agents. This dual-action mechanism may also mitigate the risk of adverse effects associated with high-dose monotherapy, such as the potential for xanthine nephropathy with XO inhibitors or the risk of urolithiasis with uricosuric agents.

Signaling Pathway of Uric Acid Regulation

The regulation of uric acid levels is a complex process involving multiple enzymatic steps and transport mechanisms. A simplified representation of the key players, xanthine oxidase and URAT1, is depicted below.

Caption: Uric acid production via xanthine oxidase and renal reabsorption via URAT1.

Quantitative Data on Dual URAT1-XO Inhibitors

The development of dual inhibitors has led to the identification of several promising compounds. The following table summarizes the in vitro potency of selected dual inhibitors against both URAT1 and xanthine oxidase.

| Compound | Target | IC50/Ki | Reference |

| Compound 27 | Xanthine Oxidase | 35 nM (IC50) | [2] |

| URAT1 | 31 nM (IC50) | [2] | |

| BDEO | Xanthine Oxidase | 3.3 µM (IC50) | [3] |

| URAT1 | 0.14 µM (Ki) | [3] | |

| Naringenin | Xanthine Oxidase | >100 µM (IC50) | [3] |

| URAT1 | 16.1 µM (IC50) | [3] | |

| Hesperetin | Xanthine Oxidase | 16.5 µM (IC50) | [3] |

| URAT1 | 25.7 µM (IC50) | [3] | |

| Baicalein | Xanthine Oxidase | Not specified | [3] |

| URAT1 | 31.6 µM (IC50) | [3] |

Experimental Protocols

In Vitro Assays

This assay spectrophotometrically measures the inhibition of uric acid production by xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine solution (substrate)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compound solutions at various concentrations

-

Allopurinol (positive control)

-

1M HCl (to stop the reaction)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL).[4]

-

Initiate the reaction by adding 60 µL of xanthine solution (e.g., 300 µM).[4]

-

Incubate the reaction mixture at 25°C for 15 minutes.[4]

-

Stop the reaction by adding 20 µL of 1M HCl.[4]

-

Measure the absorbance of the solution at 295 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value of the test compound.

This cell-based assay measures the inhibition of uric acid uptake by cells stably or transiently expressing the human URAT1 transporter.

Materials:

-

HEK293 cells stably or transiently expressing human URAT1 (hURAT1)

-

Wild-type HEK293 cells (negative control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[¹⁴C]-Uric acid

-

Krebs-Ringer buffer (or similar)

-

Test compound solutions at various concentrations

-

Benzbromarone or probenecid (positive controls)

-

24-well plates

-

Scintillation counter

Procedure:

-

Seed hURAT1-expressing HEK293 cells and wild-type HEK293 cells in 24-well plates and grow to ~80% confluency.[6]

-

Pre-treat the hURAT1-expressing cells with various concentrations of the test compound for 30 minutes.[6]

-

Initiate the uptake by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]

-

Wash the cells with ice-cold PBS to remove extracellular [¹⁴C]-uric acid.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the radioactivity in wild-type cells from that in hURAT1-expressing cells.

-

Determine the percentage of inhibition and the IC50 value of the test compound.

In Vivo Hyperuricemia Model

This is a commonly used model to induce hyperuricemia in rodents. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), and hypoxanthine serves as a substrate for uric acid production.

Materials:

-

Male Kunming or ICR mice

-

Potassium oxonate (PO)

-

Hypoxanthine (HX)

-

Vehicle (e.g., 0.5% sodium carboxymethylcellulose)

-

Test compound

-

Febuxostat or allopurinol (positive control)

Procedure:

-

Acclimatize the mice for at least one week.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 300 mg/kg, intraperitoneal injection) and hypoxanthine (e.g., 300 mg/kg, oral gavage) for a set period, typically 7 days.[7]

-

Administer the test compound orally one hour after the induction of hyperuricemia.

-

On the final day of the experiment, collect blood samples at specified time points.

-

Measure serum uric acid levels using a commercial kit.

-

At the end of the study, euthanize the animals and collect liver and kidney tissues for further analysis (e.g., XO activity, histopathology).

Pharmacokinetic Studies in Rats

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the dual inhibitor.

Materials:

-

Male Sprague-Dawley rats

-

Test compound

-

Appropriate vehicle for administration

-

Blood collection tubes (e.g., with heparin)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer the test compound orally or intravenously at a defined dose.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Separate the plasma by centrifugation and store at -80°C until analysis.

-

Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[8]

Experimental Workflow and Logical Relationships

The development and evaluation of a dual URAT1 and xanthine oxidase inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Caption: A typical experimental workflow for dual inhibitor development.

The core principle behind the enhanced efficacy of a dual inhibitor is the synergistic targeting of two key control points in uric acid homeostasis.

Caption: Logical relationship of dual inhibition in treating hyperuricemia.

Conclusion

The dual inhibition of URAT1 and xanthine oxidase represents a rational and promising therapeutic strategy for the management of hyperuricemia. By targeting both the synthesis and renal reabsorption of uric acid, these novel agents have the potential to offer improved efficacy and a better safety profile compared to existing monotherapies. The experimental protocols and data presented in this guide provide a framework for the identification, characterization, and preclinical development of next-generation treatments for hyperuricemia and gout. Continued research in this area is essential to translate these promising preclinical findings into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling [mdpi.com]

- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

role of URAT1 and XO in purine metabolism and gout

An In-depth Technical Guide on the Core Roles of URAT1 and XO in Purine Metabolism and Gout

Introduction

Gout is the most prevalent form of inflammatory arthritis, characterized by severe pain and swelling in the joints.[1] Its underlying cause is hyperuricemia, a condition of elevated serum uric acid (sUA) levels, typically defined as a concentration greater than 6.8 mg/dL.[2][3] This saturation point can lead to the deposition of monosodium urate (MSU) crystals in and around the joints, triggering an intense inflammatory response.[1][3] Uric acid is the final product of purine metabolism in humans.[2][4][5] Two key proteins play pivotal roles in maintaining uric acid homeostasis and have become primary targets for the management of hyperuricemia and gout: Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1). XO is the critical enzyme responsible for the production of uric acid, while URAT1 is a major transporter that handles its reabsorption in the kidneys.[6][7][8] This guide provides a detailed examination of their functions, the pathways they influence, and the experimental methodologies used to study them.

The Role of Xanthine Oxidase (XO) in Purine Metabolism and Gout

Xanthine Oxidase (XO), a form of xanthine oxidoreductase (XOR), is the rate-limiting enzyme in the catabolism of purines.[5][9][10] It catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[11] This process is essential for the breakdown of purines derived from both dietary sources and the turnover of endogenous nucleic acids.[1][4]

During these oxidation reactions, XO utilizes molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[5][9][11] While uric acid itself has antioxidant properties, the excessive ROS generated by XO activity can contribute to oxidative stress and tissue injury, which is implicated in various pathologies beyond gout, such as cardiovascular diseases.[5][9]

Given its direct role in uric acid synthesis, XO is a primary therapeutic target for gout.[11] By inhibiting XO, the production of uric acid is reduced, thereby lowering serum urate levels. This is the mechanism of action for xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which are cornerstone treatments for chronic gout.[6][8][12]

Purine Metabolism Pathway via Xanthine Oxidase

The following diagram illustrates the final steps of purine catabolism, where Xanthine Oxidase plays a central role.

Caption: Purine catabolism pathway highlighting Xanthine Oxidase (XO).

The Role of URAT1 in Uric Acid Homeostasis and Gout

The kidneys are responsible for excreting the majority of uric acid from the body. This process involves glomerular filtration, tubular reabsorption, and tubular secretion. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in this system.[13][14] It is an anion exchanger located on the apical membrane of renal proximal tubule cells.[7][15]

URAT1's primary function is to reabsorb uric acid from the tubular lumen back into the bloodstream in exchange for various organic anions like lactate and nicotinate.[15] Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being the principal transporter responsible for this action.[14] Consequently, the activity of URAT1 has a significant impact on serum urate levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion and subsequent hyperuricemia. In fact, the majority of hyperuricemia cases are attributed to the under-excretion of uric acid rather than its overproduction.[16]

This makes URAT1 a key target for uricosuric drugs, which aim to lower serum urate by increasing its renal excretion.[8] Inhibitors of URAT1, such as probenecid, benzbromarone, and lesinurad, block the reabsorption of uric acid, leading to its increased elimination in the urine and a reduction in sUA levels.[6][15]

Renal Uric Acid Transport Mechanism

The diagram below illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell, emphasizing the central role of URAT1.

Caption: Uric acid transport in the renal proximal tubule.

Quantitative Data on Therapeutic Agents

The efficacy of drugs targeting XO and URAT1 is well-documented in clinical trials. The tables below summarize key quantitative data for major inhibitors.

Table 1: Efficacy of Xanthine Oxidase (XO) Inhibitors

| Drug | Mechanism | Typical Starting Dose | sUA Reduction Efficacy | Key Clinical Findings |

| Allopurinol | Purine analog, competitive XOI | 100 mg/day | Dose-dependent; up to 30-40% | Effective and widely used, but can cause hypersensitivity reactions.[17] |

| Febuxostat | Non-purine, noncompetitive XOI | 40 mg/day | Superior sUA-lowering vs. allopurinol at fixed doses.[18] | More potent than allopurinol; associated with a potential increase in cardiovascular events in some studies.[18] |

| Topiroxostat | Non-purine, selective XOI | Not widely available in all regions | Comparable to other XOIs | May offer renal and cardiovascular benefits beyond sUA lowering.[18] |

Table 2: Efficacy of URAT1 Inhibitors

| Drug | Mechanism | IC₅₀ for URAT1 | sUA Reduction Efficacy | Key Clinical Findings |

| Probenecid | Non-specific uricosuric (inhibits URAT1, OAT1, OAT3, GLUT9) | ~42 µM | Dose-dependent | One of the older uricosurics; requires good renal function.[16][18] |

| Benzbromarone | Potent, more selective URAT1 inhibitor | Not specified | More potent than probenecid | Highly effective but associated with rare cases of hepatotoxicity.[6] |

| Lesinurad | Selective Uric Acid Reabsorption Inhibitor (SURI) | Not specified | Used in combination with an XOI | Approved for use with an XOI when XOI alone is insufficient.[19][20] |

| Verinurad | Potent and selective URAT1 inhibitor | EC₅₀: 29-37 ng/mL | Effective in combination with XOIs | Shows high potency and selectivity for URAT1.[20][21] |

| Dotinurad | Selective URAT1 inhibitor | Not specified | High affinity and selectivity for URAT1 | Approved in Japan for the treatment of gout.[20] |

Table 3: Efficacy of Dual-Target Inhibitors

| Drug/Compound | Target(s) | IC₅₀ | Key Findings |

| Compound 27 | XO and URAT1 | XO: 35 nM; URAT1: 31 nM | A promising preclinical candidate with potent dual inhibition.[22] |

| CDER167 | URAT1 and GLUT9 | Not specified | Preclinical dual-acting uricosuric with demonstrated sUA-lowering activity in rats.[18] |

Experimental Protocols

Investigating the function of XO and URAT1 and screening for their inhibitors requires specific biochemical and cell-based assays.

Protocol 1: Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)

This protocol measures XO activity by monitoring the formation of uric acid, which absorbs light at 293 nm.

Principle: Xanthine + O₂ + H₂O --(Xanthine Oxidase)--> Uric Acid + H₂O₂. The increase in absorbance at 293 nm due to uric acid production is measured over time.

Materials:

-

Spectrophotometer capable of reading at 293 nm, with temperature control (37°C).

-

Quartz cuvettes.

-

0.05 M Potassium Phosphate buffer, pH 7.5.

-

Xanthine solution (substrate).

-

Enzyme solution (sample containing XO or purified XO standard).

-

Enzyme diluent (e.g., ice-cold phosphate buffer).

Procedure:

-

Reagent Preparation: Prepare a working solution of xanthine in the phosphate buffer.

-

Enzyme Preparation: Dilute the enzyme sample in ice-cold enzyme diluent to an expected activity of 0.1-0.2 U/mL. Keep on ice.

-

Assay Setup:

-

Pipette the appropriate volume of phosphate buffer and xanthine solution into a cuvette.

-

Pre-incubate the mixture in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Add 0.1 mL of the prepared enzyme solution to the cuvette, mix gently by inversion.

-

Immediately start recording the absorbance at 293 nm.

-

-

Data Acquisition:

-

Record the increase in absorbance for 3-4 minutes.

-

Run a blank control using the enzyme diluent instead of the enzyme solution to measure the non-enzymatic oxidation of xanthine.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

-

Subtract the blank rate from the test rate.

-

Calculate XO activity using the Beer-Lambert law, with the molar extinction coefficient of uric acid at 293 nm.

-

Protocol 2: URAT1 Inhibition Assay (Uric Acid Uptake Assay)

This protocol assesses the ability of a compound to inhibit URAT1-mediated transport of uric acid into cells. It typically uses a stable cell line (e.g., HEK293) engineered to express human URAT1.

Principle: HEK293 cells overexpressing hURAT1 are incubated with radio-labeled [¹⁴C]-uric acid in the presence or absence of a test inhibitor. The amount of radioactivity inside the cells is measured, which corresponds to the level of uric acid uptake. A reduction in uptake in the presence of the inhibitor indicates its potency.[23]

Materials:

-

HEK293 cell line stably transfected with a plasmid encoding human URAT1.

-

Cell culture reagents (media, FBS, antibiotics).

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 125 mM sodium gluconate).[20]

-

[¹⁴C]-uric acid (radiolabeled substrate).

-

Test inhibitor compounds at various concentrations.

-

Scintillation counter and scintillation fluid.

-

Cell lysis buffer (e.g., 0.1 M NaOH).[20]

Procedure:

-

Cell Culture:

-

Culture the hURAT1-expressing HEK293 cells in appropriate plates (e.g., 24-well plates) until they reach a suitable confluency.

-

-

Assay Preparation:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with the assay buffer.

-

-

Inhibition and Uptake:

-

Pre-incubate the cells for 10-15 minutes with the assay buffer containing the desired concentrations of the test inhibitor.

-

Initiate the uptake by adding the assay buffer containing both the inhibitor and a fixed concentration of [¹⁴C]-uric acid.

-

-

Reaction Termination:

-

After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the transport by aspirating the uptake solution and washing the cells twice with ice-cold stop buffer (e.g., ice-cold PBS).[20]

-

-

Cell Lysis and Measurement:

-

Lyse the cells by adding 0.1 M NaOH to each well.[20]

-

Transfer the cell lysate to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Gout Treatment Strategy Workflow

This diagram outlines the logical approach to treating hyperuricemia and gout by targeting XO and URAT1.

Caption: Therapeutic workflow for managing hyperuricemia and gout.

Conclusion

Xanthine Oxidase and URAT1 are central to the pathophysiology of gout, governing the production and renal excretion of uric acid, respectively. XO's role as the terminal enzyme in purine breakdown makes it a direct target for reducing the overall uric acid load, while URAT1's function in renal reabsorption offers a powerful mechanism to enhance uric acid elimination. A thorough understanding of their molecular mechanisms, enabled by the experimental protocols detailed herein, has led to the development of effective urate-lowering therapies. Future research continues to focus on developing agents with improved safety profiles and exploring dual-target inhibitors that can simultaneously address both production and excretion, offering a more comprehensive approach to managing this painful and debilitating disease.

References

- 1. The pathogenesis of gout [jrd.or.kr]

- 2. Gout - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 7. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 12. explorationpub.com [explorationpub.com]

- 13. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 14. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 16. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Insights into Dual Inhibition: A Technical Guide to the Binding Sites of URAT1 and Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, a precursor to gout and other metabolic syndromes, arises from an imbalance in uric acid production and excretion. Two key proteins, urate transporter 1 (URAT1) and xanthine oxidase (XO), play pivotal roles in this process. URAT1 is responsible for the majority of urate reabsorption in the kidneys, while XO catalyzes the final two steps of purine metabolism, leading to uric acid formation.[1][2][3] Dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the management of hyperuricemia by simultaneously addressing both the production and excretion of uric acid.[4] This technical guide delves into the molecular modeling of the binding sites of URAT1 and XO inhibitors, providing a comprehensive overview for researchers and drug development professionals.

URAT1 and XO in Hyperuricemia and Gout

Uric acid is the final product of purine metabolism in humans. Xanthine oxidase (XO) is a crucial enzyme in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[3][5] The produced uric acid is then filtered by the kidneys. Approximately 90% of this filtered urate is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[1][2][6] Dysregulation of either XO activity or URAT1 function can lead to elevated levels of uric acid in the blood, a condition known as hyperuricemia.[1][2] Persistent hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1][2]

Molecular Modeling of URAT1 Inhibitor Binding

The development of URAT1 inhibitors has been significantly advanced by structural biology and computational modeling. Cryo-electron microscopy (cryo-EM) structures of human URAT1, both alone and in complex with inhibitors, have provided unprecedented insights into its mechanism and the binding modes of various drugs.[1][6][7]

URAT1 Binding Site Architecture

URAT1 inhibitors typically bind within a central cavity of the transporter, locking it in an inward-facing conformation and thereby preventing the reabsorption of uric acid.[6][7][8][9] This central binding cavity is lined by residues from several transmembrane (TM) helices, creating a complex interaction surface. Key features of the URAT1 inhibitor binding site include:

-

Aromatic Clamp: A cluster of aromatic residues, including F241, F360, F364, F365, and F449, that form hydrophobic and π-π stacking interactions with the inhibitor molecules.[1][8]

-

Hydrophobic Region: Residues such as Y152, L153, I156, and M214 contribute to the hydrophobic character of the binding pocket.[1]

-

Polar/Charged Residues: A network of polar and charged residues, including S35, T217, N237, S238, D389, K393 and R477, which can form hydrogen bonds and electrostatic interactions with inhibitors.[1][8][10]

Quantitative Data on URAT1 Inhibitors

The following table summarizes key quantitative data for well-characterized URAT1 inhibitors, including their binding affinities and the critical amino acid residues involved in their interaction with the transporter.

| Inhibitor | IC50 (nM) | Key Interacting Residues | Interaction Type | Reference |

| Benzbromarone | 425 | F365, R477, F241, F360, F364, F449 | Hydrogen bond, Hydrophobic, π-π stacking | [9][11] |

| Lesinurad | - | F365, D389, R477, F241, F360, F364, F449 | Hydrogen bond, Electrostatic, Hydrophobic | [6][8] |

| Verinurad | - | D389, R477, F241, F360, F364, F365, F449 | Electrostatic, Hydrogen bond, Hydrophobic | [8][12] |

| Dotinurad | 19 | H142, R487 | - | [12] |

| Compound 41 | 33.7 | - | - | [13] |

Experimental Protocols for URAT1 Molecular Modeling

Detailed methodologies are crucial for reproducible in silico studies. The following outlines a typical workflow for the molecular modeling of URAT1 inhibitors.

Homology Modeling: In the absence of an experimental structure, a homology model of URAT1 can be built.[10]

-

Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed to identify a suitable template structure with significant sequence identity. For URAT1, transporters from the Major Facilitator Superfamily (MFS) like GLUT1 (PDB ID: 4PYP) have been used as templates.[8][10]

-

Sequence Alignment: The target sequence of human URAT1 is aligned with the template sequence.

-

Model Building: A 3D model is generated using software like MODELLER.[10]

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK to analyze the Ramachandran plot, ensuring that the protein's stereochemical quality is acceptable.[10]

Molecular Docking: Molecular docking predicts the preferred orientation of an inhibitor when bound to the URAT1 protein.

-

Protein and Ligand Preparation: The URAT1 structure is prepared by adding hydrogen atoms and assigning charges. The 3D structure of the inhibitor is generated and optimized.

-

Grid Generation: A grid box is defined around the active site of URAT1 to specify the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software such as AutoDock or Glide.[3][12] The program explores various conformations of the inhibitor within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key interactions with the protein residues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the URAT1-inhibitor complex over time.[9][11]

-

System Setup: The URAT1-inhibitor complex from docking is placed in a simulated membrane bilayer and solvated with water and ions to mimic physiological conditions.

-

Simulation: The system is subjected to energy minimization, followed by a period of equilibration and a production run, typically on the nanosecond to microsecond timescale.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to characterize the persistent interactions between the inhibitor and the protein.[1][11]

In Vitro URAT1 Inhibition Assay: Experimental validation is essential to confirm the computational predictions.

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing human URAT1.

-

Uptake Assay: The cells are incubated with [14C]-labeled uric acid in the presence and absence of the test inhibitor at various concentrations.

-

IC50 Determination: The amount of radiolabeled uric acid taken up by the cells is measured, and the half-maximal inhibitory concentration (IC50) of the inhibitor is calculated.[1][12]

Molecular Modeling of Xanthine Oxidase Inhibitor Binding

Xanthine oxidase is a molybdenum-containing enzyme that plays a critical role in purine catabolism. Molecular modeling has been instrumental in understanding the binding of inhibitors to its active site.

Xanthine Oxidase Binding Site

The active site of XO contains a molybdenum cofactor (MoCo) that is essential for its catalytic activity.[5] Inhibitors of XO typically bind in a narrow channel leading to the MoCo. Key residues in the XO active site that interact with inhibitors include:

-

Molybdenum-interacting residues: Glu802, Arg880, and Thr1010 are involved in coordinating with the inhibitor and the molybdenum center.[14][15]

-

Hydrophobic residues: Phe914, Phe1009, and Val1011 form hydrophobic interactions with the inhibitor scaffold.[14][16]

-

Other key residues: Ala1079 and Ser1080 also contribute to inhibitor binding.[14]

Quantitative Data on XO Inhibitors

The following table presents quantitative data for several XO inhibitors, highlighting their inhibitory potency and key binding interactions.

| Inhibitor | IC50 (µM) | Key Interacting Residues | Interaction Type | Reference |

| Allopurinol | 2.1 - 11.4 | E802, R880, F914, S1080, K1045 | Hydrogen bond, Hydrophobic | [5][17] |

| Febuxostat | - | E802, F914, F1009, T1010 | Hydrogen bond, π-π stacking | [14] |

| Topiroxostat | - | - | - | [18] |

| Diosmetin | 1.86 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |

| Fisetin | 5.83 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |

| Genistein | 7.56 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |

| Compound H3 | 2.6 | E802, F914, F1009, T1010, A1079 | Hydrogen bond, π-π stacking | [14][20] |

| Ellagic Acid | 3.1 - 71.5 | - | Mixed-type inhibition | [21] |

Experimental Protocols for XO Molecular Modeling

The computational methodologies for studying XO inhibitors are similar to those used for URAT1.

Molecular Docking:

-

Protein Preparation: The crystal structure of bovine milk xanthine oxidase (e.g., PDB ID: 3BDJ) is often used.[3] The protein is prepared by removing water molecules, adding hydrogens, and assigning charges.

-

Ligand Preparation: The 3D structures of the inhibitors are generated and optimized.

-

Docking and Analysis: Docking is performed using software like AutoDock, and the resulting poses are analyzed to understand the binding mode and interactions.[3]

In Vitro XO Inhibition Assay:

-

Enzyme Reaction: The assay measures the activity of XO by monitoring the conversion of xanthine to uric acid, which can be detected spectrophotometrically at 295 nm.

-

Inhibition Measurement: The reaction is carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is determined.[3][20]

-

Kinetic Analysis: Lineweaver-Burk plots can be used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).[3][21]

Design Strategy for Dual URAT1-XO Inhibitors

The development of dual inhibitors that can simultaneously target both URAT1 and XO is a highly attractive strategy for the treatment of hyperuricemia.[4] This approach aims to provide a more potent and potentially safer therapeutic option compared to single-target agents.[4]

The design of dual inhibitors often involves a "scaffold hopping" approach, starting from the structures of known selective inhibitors for each target.[4] By identifying the key pharmacophoric features required for binding to both URAT1 and XO, medicinal chemists can design hybrid molecules that incorporate these features. Computational methods, such as molecular docking and pharmacophore modeling, are invaluable in this process for predicting the binding of these novel compounds to both targets and guiding their optimization. A recent study successfully identified a potent dual inhibitor, compound 27 , with IC50 values of 35 nM for XO and 31 nM for URAT1, through a scaffold hopping strategy from febuxostat and probenecid.[4]

Conclusion

Molecular modeling has become an indispensable tool in the discovery and development of inhibitors for URAT1 and XO. The availability of high-resolution structures, coupled with advanced computational techniques, has provided a detailed understanding of the inhibitor binding sites and mechanisms of action. This knowledge is now being leveraged to design novel dual-target inhibitors with the potential to offer superior efficacy and safety profiles for the treatment of hyperuricemia and gout. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of the next generation of therapies for these prevalent metabolic disorders.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homology modeling and molecular docking of URAT1 with chemotherapeutic agents in hyperuricemia and gout [ommegaonline.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of potent and orally bioavailable inhibitors of Human Uric Acid Transporter 1 (hURAT1) and binding mode prediction using homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03143G [pubs.rsc.org]